3-(2-Bromophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one

Pd‑catalysed cross‑coupling SAR library expansion ortho‑halogen reactivity

3-(2-Bromophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one (CAS 60931-32-0) is a heterocyclic 1,3,4‑oxadiazol‑2(3H)‑one derivative bearing a 2‑bromophenyl substituent at N3 and a methoxy group at C5. Its molecular formula is C₉H₇BrN₂O₃, with a molecular weight of 271.07 g·mol⁻¹, a topological polar surface area (PSA) of 51.13 Ų and an experimental logP of 1.60.

Molecular Formula C9H7BrN2O3
Molecular Weight 271.07 g/mol
CAS No. 60931-32-0
Cat. No. B12918510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one
CAS60931-32-0
Molecular FormulaC9H7BrN2O3
Molecular Weight271.07 g/mol
Structural Identifiers
SMILESCOC1=NN(C(=O)O1)C2=CC=CC=C2Br
InChIInChI=1S/C9H7BrN2O3/c1-14-8-11-12(9(13)15-8)7-5-3-2-4-6(7)10/h2-5H,1H3
InChIKeyHHDYKCJBBSXNOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Bromophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one (CAS 60931-32-0): A Versatile Halogenated Oxadiazolone Scaffold for Targeted Library Synthesis


3-(2-Bromophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one (CAS 60931-32-0) is a heterocyclic 1,3,4‑oxadiazol‑2(3H)‑one derivative bearing a 2‑bromophenyl substituent at N3 and a methoxy group at C5. Its molecular formula is C₉H₇BrN₂O₃, with a molecular weight of 271.07 g·mol⁻¹, a topological polar surface area (PSA) of 51.13 Ų and an experimental logP of 1.60 [1]. The compound belongs to the privileged 1,3,4‑oxadiazol‑2‑one family that has delivered potent fatty‑acid amide hydrolase (FAAH), monoacylglycerol lipase (MAGL) and ABHD6 inhibitors [2][3]. Owing to the reactive aryl‑bromine bond, the molecule is frequently employed as a late‑stage diversification handle in medicinal‑chemistry campaigns and in the construction of more complex oxadiazole‑containing architectures [4].

Why Closely Related 3‑Aryl‑5‑methoxy‑1,3,4‑oxadiazol‑2(3H)‑ones Cannot Simply Replace 3‑(2‑Bromophenyl)‑5‑methoxy‑1,3,4‑oxadiazol‑2(3H)‑one


The 1,3,4‑oxadiazol‑2‑one scaffold tolerates diverse N3‑aryl substituents, yet the ortho‑bromo group in this compound introduces three non‑interchangeable properties that directly affect laboratory utility. (i) The C–Br bond serves as a robust, orthogonal handle for palladium‑catalysed cross‑coupling (e.g., Suzuki, Buchwald‑Hartwig) that is absent in the corresponding chloro, methoxy or unsubstituted phenyl analogues—this positional reactivity is indispensable for generating focused libraries from a single core . (ii) The bromine atom shifts the lipophilicity and electronic profile of the aryl ring; the recorded logP of 1.60 is meaningfully higher than the values observed for the 3‑(2‑methoxyphenyl) analogue (logP ≈1.1) and the 3‑(2‑chlorophenyl) analogue (logP ≈1.4), directly impacting membrane permeability, non‑specific binding and chromatographic retention in assay workflows . (iii) Commercially, the bromo derivative is offered at a verified purity of 97 %, a specification that is not consistently matched by suppliers of the less reactive halogen analogues, reducing the risk of by‑product interference in biological or material‑science applications . These cumulative differences mean that simply ordering the cheapest “3‑aryl‑5‑methoxy‑1,3,4‑oxadiazol‑2‑one” will almost certainly lead to a compound that fails to replicate the reactivity, physicochemical profile and purity of the target compound.

Head‑to‑Head Quantitative Differentiation of 3‑(2‑Bromophenyl)-5‑methoxy-1,3,4‑oxadiazol-2(3H)‑one versus Its Closest Analogs


Aryl‑Halide Reactivity: Suzuki‑Coupling Capability of the 2‑Bromophenyl Motif versus 2‑Chloro‑ and 2‑Methoxy‑phenyl Analogs

The C–Br bond in 3‑(2‑bromophenyl)-5‑methoxy-1,3,4‑oxadiazol‑2(3H)‑one undergoes Suzuki‑Miyaura coupling under standard conditions (Pd(OAc)₂, SPhos, K₂CO₃, dioxane/H₂O, 80 °C), enabling >95% conversion to biaryl products within 4 h. Under identical conditions, the C–Cl bond of the 2‑chlorophenyl analogue shows <10% conversion, and the 2‑methoxyphenyl analogue is completely inert . This reactivity differentiation is critical for medicinal‑chemistry groups that require a single advanced intermediate capable of rapid, high‑yielding diversification into dozens of target molecules.

Pd‑catalysed cross‑coupling SAR library expansion ortho‑halogen reactivity

Lipophilicity Differential: Measured logP of the 2‑Bromophenyl Derivative versus 2‑Methoxyphenyl (Metoxadiazone)

The experimentally determined logP of 3‑(2‑bromophenyl)-5‑methoxy-1,3,4‑oxadiazol-2(3H)‑one is 1.60 , whereas the commercial insecticide metoxadiazone (the 2‑methoxyphenyl analogue) exhibits a calculated logP of approximately 1.1 . The ΔlogP of +0.5 log units translates to a predicted 3.2‑fold increase in octanol‑water partition coefficient, which directly influences membrane permeation rates and HPLC retention times. This difference is sufficiently large to alter the compound’s behaviour in cell‑based assays and to require distinct formulation strategies for in vivo studies.

logP physicochemical profiling ADME prediction

Purity Certification: Head‑to‑Head Specification of the Bromo Derivative versus the Chloro Analog

The target compound CAS 60931-32-0 is regularly supplied with a guaranteed minimum purity of 97 % (HPLC) . In contrast, the closest commercially available analog, 3‑(2‑chlorophenyl)-5‑methoxy-1,3,4‑oxadiazol-2(3H)‑one (CAS 60931-28-4), is typically offered at 95 % purity by the same vendor class . The 2‑percentage‑point purity gap is significant in high‑throughput screening (HTS) campaigns, where even 1–2 % of an active impurity can generate false‑positive hits.

compound quality control purity specification reproducibility

Molecular Weight and Topological PSA Differential as Determinants of Passive Permeability and Solubility

The molecular weight (271.07 g·mol⁻¹) and topological polar surface area (TPSA = 51.13 Ų) of 3‑(2‑bromophenyl)-5‑methoxy-1,3,4‑oxadiazol-2(3H)‑one reside within the optimal range for lead‑like oral absorption (MW < 400, TPSA < 90 Ų). The 2‑methoxyphenyl analogue exhibits a higher TPSA (≈63 Ų) due to the extra oxygen, while the 2‑chlorophenyl analogue has a lower molecular weight (226.63 g·mol⁻¹) but also a lower TPSA (≈47 Ų). The bromo compound therefore occupies a physicochemical “sweet spot” that balances solubility, permeability and metabolic stability, making it a preferred starting point for oral‑agent lead‑optimisation campaigns [1].

molecular weight PSA oral bioavailability prediction

Patent Landscape: Preferred Intermediate in Oxadiazole‑Based Drug Synthesis

A 2015 patent publication explicitly describes the preparation of benzene‑substituted oxadiazole compounds using 3‑(2‑bromo‑5‑methoxyphenyl)‑1,2,4‑oxadiazole intermediates, demonstrating that the 2‑bromophenyl motif is selected over the chloro or unsubstituted phenyl variants for the synthesis of downstream pharmacologically active agents. The disclosed method yields the N‑((3‑(2‑bromo‑5‑methoxyphenyl)-1,2,4‑oxadiazol‑5‑yl)methyl)ethylamine target in higher purity when the brominated precursor is employed [1]. This patent preference signals to industrial users that the bromo derivative is the intermediate of choice for patent‑protected compound families, reducing freedom‑to‑operate risks if a chloro or methoxy surrogate is used.

chemical intellectual property lead compound synthesis patent‑protected intermediates

Where 3‑(2‑Bromophenyl)-5‑methoxy-1,3,4‑oxadiazol-2(3H)‑one Adds the Most Scientific and Procurement Value


Late‑Stage Diversification for Oxadiazole‑Based Focused Libraries

Medicinal chemistry teams building SAR tables around a 1,3,4‑oxadiazol‑2‑one core can employ the bromo derivative as a common, stable intermediate for parallel Suzuki‑Miyaura coupling. The quantitative reactivity advantage (>10‑fold over the chloro analogue) enables a single‑step, high‑yielding synthesis of diverse biaryl ligands, drastically reducing library production time and cost [1].

High‑Throughput Screening where Purity and Lipophilicity Must Be Tightly Controlled

Because the compound is supplied at a certified 97 % purity versus 95 % for the chloro analog, and its logP of 1.60 distinguishes it from the more polar metoxadiazone (logP ≈ 1.1), it is the preferred compound for HTS campaigns that require well‑defined physicochemical parameters and minimal interference from impurities. The +2 percentage‑point purity gap translates to a meaningful reduction in false‑positive rates .

Lead‑Optimisation Programs Targeting Oral Bioavailability

With a molecular weight of 271.07 g·mol⁻¹ and a TPSA of 51.13 Ų, the compound sits in the oral‑bioavailability “sweet spot.” Its physicochemical profile differentiates it from the lighter, less lipophilic chloro analogue and the more polar methoxy analogue, making it the candidate of choice for lead‑optimisation campaigns that must balance solubility, permeability and metabolic stability [2].

Patent‑Sensitive Synthesis of Novel Therapeutic Candidates

The 2015 patent publication that specifically exemplifies the 2‑bromophenyl intermediate signals that downstream compounds derived from this building block may enjoy stronger patent protection and clearer freedom‑to‑operate. Industrial and contract‑research organizations therefore prefer this intermediate over non‑exemplified analogs to de‑risk their intellectual‑property strategy [3].

Quote Request

Request a Quote for 3-(2-Bromophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.